Nickel sulfide

Beschreibung

Significance of Nickel Sulfide (B99878) in Contemporary Materials Science

In modern materials science, nickel sulfide is recognized as a versatile and promising material. Its unique electronic, optical, and catalytic properties have made it a focal point of research for a variety of advanced applications. rsc.orgtandfonline.com

One of the most significant areas of application is in catalysis . Nickel sulfides are investigated as cost-effective and efficient catalysts for crucial chemical reactions. samaterials.com They show particular promise for the hydrogen evolution reaction (HER), a key process in producing hydrogen fuel, offering a potential replacement for expensive platinum-based catalysts. mdpi.comacs.org Their catalytic activity is also harnessed in processes like hydrodesulfurization in the petroleum industry. samaterials.comontosight.ai

In the field of energy storage , nickel sulfides are explored as high-performance electrode materials for supercapacitors and next-generation lithium-ion batteries. ontosight.aiacs.org Their high electrical conductivity and ability to undergo reversible redox reactions contribute to devices with high capacity and stability. ontosight.aiacs.org

Furthermore, the semiconducting nature of certain this compound phases makes them suitable for electronic and optoelectronic devices. tandfonline.comontosight.ai Research is ongoing into their use in photodetectors, field-effect transistors, and as transformation toughening agents in other semiconductors. rsc.orgontosight.ai The narrow band gaps of nickel sulfides also make them effective materials for photocatalysis , with applications in environmental remediation, such as the degradation of organic pollutants in water. rsc.orgrsc.org

Overview of this compound Stoichiometries and Crystalline Phases

The nickel-sulfur (Ni-S) system is notably complex, featuring numerous compounds with different stoichiometries and a variety of crystalline phases. tandfonline.com This diversity gives rise to a wide range of physical and chemical properties. Several distinct this compound phases have been identified, with some of the most common ones listed below. wikipedia.orgmdpi.comrsc.org

| Stoichiometry | Mineral Name | Crystal System |

| NiS | Millerite (β-NiS) | Rhombohedral |

| NiS | - (α-NiS) | Hexagonal |

| NiS₂ | Vaesite | Cubic |

| Ni₃S₂ | Heazlewoodite | Rhombohedral |

| Ni₃S₄ | Polydymite | Cubic |

| Ni₇S₆ | - | Orthorhombic |

| Ni₉S₈ | Pentlandite (B1173512) | Tetragonal |

This table presents some of the common stoichiometries of this compound and their corresponding mineral names and crystal structures. wikipedia.orgmdpi.comresearchgate.net

Among these, the compound with the simplest stoichiometry, NiS, is dimorphic. wikipedia.org The low-temperature, stable form is β-NiS, known as millerite, which has a rhombohedral crystal structure. geologyscience.rursc.org Above 379 °C (652 K), it transforms into the hexagonal α-NiS phase, which adopts the nickel arsenide (NiAs) type structure. wikipedia.orgscientific.netosti.gov This phase transition is of significant scientific and practical interest as it is accompanied by a volume increase of 2-4%, a phenomenon that can cause mechanical failure in materials where NiS is present as an inclusion, such as in tempered glass. wikipedia.orgresearchgate.net The exact transition temperature can be influenced by stoichiometry and pressure. researchgate.netgeologyscience.rutandfonline.com

Historical Development of this compound Research Methodologies

The study of this compound has evolved significantly over time, driven by new discoveries, technological advancements, and shifting scientific priorities.

The early history of nickel is intertwined with sulfide ores. In the 18th century, Saxon miners named a particular ore kupfernickel ("Old Nick's copper") because it resembled copper ore but yielded no copper, a mystery solved in 1751 when Axel Fredrik Cronstedt isolated the new element, nickel. britannica.com For a long time, research was dominated by geology and metallurgy, focusing on the extraction of nickel from large magmatic sulfide deposits like those in Sudbury, Canada. britannica.comgeoscienceworld.org A major acceleration in understanding occurred in the 1960s, spurred by the discovery of new types of deposits and new geological concepts, which broadened the scope of research. geoscienceworld.org

The latter half of the 20th century saw a shift towards understanding the fundamental chemistry and physics of nickel sulfides. This period was marked by the development of various synthesis methodologies to produce nickel sulfides with controlled phases and morphologies in the laboratory. Initially, synthesis often involved high-temperature reactions. ontosight.ai The advent of wet-chemical techniques, such as hydrothermal and solvothermal methods , provided pathways to create complex nanostructures like nanorods, nanosheets, and microspheres by tuning reaction parameters. mdpi.comresearchgate.netcambridge.org

More recent decades have witnessed the emergence of more advanced and rapid synthesis techniques. Microwave-assisted synthesis , for example, allows for fast and homogeneous heating, leading to rapid crystallization. acs.orgrsc.org Other innovative approaches include sonochemical methods , which use ultrasonic irradiation, and the use of single-source precursors , which decompose to form this compound nanocrystals. tandfonline.comrsc.orgnih.gov

This evolution in synthesis has been paralleled by advancements in analytical techniques . The use of X-ray diffraction (XRD) and electron microscopy (TEM, SEM) became standard for characterizing the crystal structure and morphology of synthesized materials. tandfonline.comresearchgate.net More recently, high-precision techniques like LA-ICP-MS (Laser Ablation Inductively Coupled Plasma Mass Spectrometry) have enabled detailed geochemical studies, pushing the frontiers of research from mineral deposit investigation to the intricate geochemistry of nickel. mdpi.com

Eigenschaften

CAS-Nummer |

12035-71-1 |

|---|---|

Molekularformel |

Ni3S2 |

Molekulargewicht |

240.22 g/mol |

IUPAC-Name |

nickel;sulfanylidenenickel |

InChI |

InChI=1S/3Ni.2S |

InChI-Schlüssel |

YGHCWPXPAHSSNA-UHFFFAOYSA-N |

SMILES |

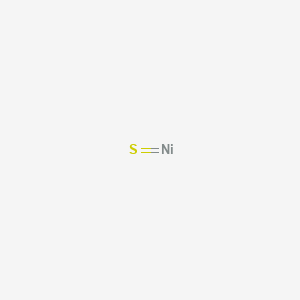

S=[Ni] |

Kanonische SMILES |

S=[Ni].S=[Ni].[Ni] |

Physikalische Beschreibung |

Other Solid Other Solid; Pellets or Large Crystals Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] |

Verwandte CAS-Nummern |

16812-54-7 (Parent) 11113-75-0 (cpd with unspecified MF) 12137-08-5 (Ni2-S) |

Herkunft des Produkts |

United States |

Advanced Synthesis Methodologies for Nickel Sulfide Nanostructures

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile and effective platform for producing nickel sulfide (B99878) nanostructures with tunable properties. These methods involve the chemical transformation of molecular precursors in a liquid medium to form solid nanoparticles. Key advantages include excellent control over size, shape, and composition, as well as the potential for large-scale production. nii.ac.jprsc.org

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal synthesis are widely employed methods for producing crystalline nickel sulfide nanostructures. rsc.orgchalcogen.ro These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. chalcogen.ro The high temperature and pressure facilitate the dissolution and recrystallization of reactants, leading to the formation of well-defined nanostructures. chalcogen.ro

Key parameters that influence the final product in these methods include the choice of nickel and sulfur precursors, the solvent, the use of capping agents or surfactants, reaction temperature, and time. chalcogen.roresearchgate.net For instance, hierarchical nanostructures of β-NiS have been synthesized hydrothermally using nickel nitrate (B79036) hexahydrate and thioglycolic acid at 180 °C. chalcogen.ro In another study, NiS nanospheres were prepared via a hydrothermal method using L-cysteine and nickel chloride in ethylene (B1197577) glycol at 200°C for 24 hours. The use of capping agents like ethylenediaminetetraacetic acid (EDTA) can restrict the number of phases formed and lead to monodispersed hierarchical structures. nii.ac.jp

Solvothermal methods offer additional control by varying the solvent. Different phases of this compound, including cubic NiS₂, hexagonal NiS, orthorhombic Ni₇S₆, and trigonal Ni₃S₂, have been selectively synthesized by adjusting the Ni/S ratio in an oleylamine (B85491) solvent. worldscientific.com The choice of solvent, such as benzene (B151609) or ethylenediamine, can also influence the morphology and phase of the resulting this compound particles. researchgate.net For example, a two-step method involving a solvothermal process followed by annealing has been used to create one-dimensional porous NiₓSᵧ nanostructures. frontiersin.org

Table 1: Examples of Hydrothermal and Solvothermal Synthesis of this compound Nanostructures

| Nickel Precursor | Sulfur Precursor | Solvent | Temperature (°C) | Time (h) | Resulting Phase/Morphology |

|---|---|---|---|---|---|

| Ni(NO₃)₂·6H₂O chalcogen.ro | Thioglycolic acid chalcogen.ro | Water chalcogen.ro | 180 chalcogen.ro | 24 chalcogen.ro | Hierarchical β-NiS nanostructures chalcogen.ro |

| NiCl₂·6H₂O | L-cysteine | Ethylene glycol | 200 | 24 | NiS nanospheres |

| Nickel nitrate nii.ac.jp | Thiourea (B124793) nii.ac.jp | Water nii.ac.jp | Not specified | Not specified | Hierarchical Ni₃S₄ and Ni₁₇S₁₈ nii.ac.jp |

| Nickel chloride worldscientific.com | Elemental sulfur worldscientific.com | Oleylamine worldscientific.com | Not specified | Not specified | NiS₂, NiS, Ni₇S₆, Ni₃S₂ worldscientific.com |

| Ni(NO₃)₂·6H₂O frontiersin.org | Elemental sulfur frontiersin.org | Ethylene glycol/Ethylenediamine frontiersin.org | Not specified | Not specified | Porous NiₓSᵧ nanorods (after annealing) frontiersin.org |

| Ni(NO₃)₂·6H₂O researchgate.net | H₂NC(S)NH₂ researchgate.net | Benzene/Ethylenediamine researchgate.net | Not specified | Not specified | Pyrite NiS₂ and millerite NiS researchgate.net |

| Ni(CH₃COO)₂·4H₂O researchgate.net | Na₂S₂O₃·5H₂O researchgate.net | Water researchgate.net | 200 researchgate.net | 12 researchgate.net | Hexagonal NiS nanobelts researchgate.net |

Sonochemical Synthesis Protocols

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to drive chemical reactions. The collapse of bubbles generated by high-intensity ultrasound creates localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles. ajol.infonih.gov This method is known for its simplicity, speed, and ability to produce nanoparticles with a narrow size distribution. ajol.info

The key advantages of the sonochemical method include its low cost and the ability to operate at ambient temperature and pressure, making it an energy-efficient and environmentally friendly approach. ajol.infonih.gov

Table 2: Sonochemical Synthesis of this compound Nanostructures

| Nickel Precursor | Sulfur Precursor | Solvent/Medium | Sonication Details | Resulting Phase/Morphology |

|---|---|---|---|---|

| Ni(CH₃COO)₂·4H₂O nih.gov | Various sulfur precursors | Aqueous | Direct immersion ultrasonic probe | NiS, Ni₃S₄ nanoparticles (7-30 nm) |

| Ni(CH₃COO)₂ ajol.info | Thioacetamide (B46855) (TAA) ajol.info | Aqueous with triethanolamine (B1662121) | Not specified | NiS nanoparticles |

| Ni(CH₃COO)₂·4H₂O unigoa.ac.in | C₂H₅NS | Water | VCX600 sonicator, 1 hour, varying amplitudes (30%, 50%, 70%, 90%) | Quasi-spherical nanoparticles (13-14 nm) |

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis is a rapid and efficient method for producing this compound nanostructures. rsc.orgacademie-sciences.fr This technique utilizes microwave irradiation to heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods. academie-sciences.fr The uniform heating provided by microwaves can also result in more homogeneous nucleation and growth of nanoparticles, leading to a narrower size distribution. researchgate.net

This method has been successfully used to synthesize various phases of this compound, including NiS and Ni₉S₈. academie-sciences.frresearchgate.net The morphology and phase of the resulting nanostructures can be controlled by adjusting parameters such as the concentration of reactants, reaction time, and microwave power. academie-sciences.fr For example, NiS nanoparticles have been synthesized by reacting a nickel complex with thioacetamide in ethylene glycol under microwave irradiation. academie-sciences.fr In another approach, combining microwave energy with a solvothermal method has been shown to promote the rapid crystallization of different this compound phases. acs.org This combined approach has been used to selectively synthesize orthorhombic Ni₉S₈ and hexagonal NiS by simply changing the sulfur precursor. acs.org

Table 3: Microwave-Assisted Synthesis of this compound Nanostructures

| Nickel Precursor | Sulfur Precursor | Solvent | Key Parameters | Resulting Phase/Morphology |

|---|---|---|---|---|

| Ni(HAP)₂ academie-sciences.fr | Thioacetamide (TAA) academie-sciences.fr | Ethylene glycol academie-sciences.fr | Cyclic microwave irradiation (30s on, 60s off) academie-sciences.fr | NiS nanoparticles academie-sciences.fr |

| Not specified | Not specified | Not specified | Microwave-assisted | NiS nanoparticles |

| Ni(acac)₂ acs.org | 1-dodecanethiol (B93513) (DDT) or Thiourea acs.org | N-methyl-2-pyrrolidone (NMP) acs.org | 100 W microwave power for 1h acs.org | Orthorhombic Ni₉S₈ or hexagonal NiS acs.org |

| Not specified researchgate.net | Not specified | Not specified | Microwave, Hydrothermal, and combined methods | Orthorhombic Ni₉S₈ and hexagonal NiS with various morphologies researchgate.net |

Chemical Precipitation and Wet Chemical Routes

Chemical precipitation is a straightforward and cost-effective method for synthesizing this compound nanoparticles. researchgate.netsci-hub.se This technique involves the reaction of a nickel salt solution with a sulfide ion source, leading to the precipitation of insoluble this compound. ijirset.com The size and morphology of the resulting nanoparticles can be influenced by factors such as reactant concentrations, temperature, and the presence of capping agents. sci-hub.se

For instance, orthorhombic NiS nanoparticles have been synthesized by chemical precipitation using nickel acetate (B1210297) and sodium sulfide in the presence of triethanolamine (TEA) as a capping agent. ijirset.com The resulting nanoparticles were found to have a particle size of approximately 20 nm. ijirset.com In another study, optimizing the reaction conditions, such as the concentration of nickel and sulfide reagents and the reaction temperature, allowed for the production of NiS nanoparticles with an average size of about 20 ± 3 nm. sci-hub.se This method is advantageous due to its simplicity, low reaction time, and high product yield. ajol.info

Table 4: Chemical Precipitation of this compound Nanostructures

| Nickel Precursor | Sulfur Precursor/Source | Capping Agent/Additive | Key Parameters | Resulting Phase/Morphology |

|---|---|---|---|---|

| Nickel acetate ijirset.com | Sodium sulfide (Na₂S) ijirset.com | Triethanolamine (TEA) ijirset.com | Dropwise addition, continuous stirring | Orthorhombic NiS nanoparticles (~20 nm) ijirset.com |

| Nickel nitrate sci-hub.se | Sodium sulfide sci-hub.se | None specified | Optimized concentrations and temperature (40 °C) | NiS nanoparticles (~20 ± 3 nm) sci-hub.se |

| Ni(CH₃COO)₂∙2H₂O researchgate.net | Thiourea researchgate.net | None specified | Well-mixed powder reaction | Polycrystalline NiS with a hexagonal system researchgate.net |

Colloidal Methods

Colloidal synthesis methods offer precise control over the size, shape, and surface chemistry of this compound nanocrystals. rsc.org These techniques typically involve the reaction of precursors in the presence of capping ligands or surfactants that control the growth and prevent aggregation of the nanoparticles. rsc.org By carefully tuning reaction parameters such as temperature, precursor ratio, and the type of capping agent, it is possible to achieve phase-controlled synthesis of well-defined this compound nanostructures. rsc.orgosti.gov

For example, morphologically well-defined colloidal nanocrystals of Ni₃S₄, NiS, Ni₉S₈, and Ni₃S₂ have been independently prepared using N,N'-disubstituted thioureas as the sulfur precursor. osti.gov The reactivity of the thiourea, along with the reaction temperature and precursor ratio, dictates the final phase of the this compound nanocrystals. osti.gov The use of a secondary reactivity-directing agent, such as 1-dodecanethiol, can further tune the phase, generally leading to more sulfur-deficient phases. rsc.org This level of control is crucial for studying the phase-dependent properties of this compound and for their application in various technologies. rsc.org

Table 5: Colloidal Synthesis of this compound Nanocrystals

| Nickel Precursor | Sulfur Precursor | Capping Ligand/Solvent | Key Parameters | Resulting Phase/Morphology |

|---|---|---|---|---|

| Nickel(II) iodide rsc.org | N,N'-diphenyl thiourea or N,N'-dibutyl thiourea rsc.org | Oleylamine, 1-dodecanethiol rsc.org | Temperature, precursor ratio | Ni₃S₄, NiS, Ni₉S₈, Ni₃S₂ rsc.org |

| Nickel acetylacetonate (B107027) rsc.org | 1-dodecanethiol rsc.org | Oleylamine or 1-octadecene (B91540) rsc.org | Not specified | Ni₃S₄ and Ni₃S₂ rsc.org |

| Nickel bis(dithiocarbamate) complexes rsc.org | Single source precursor | Not specified | Temperature, precursor concentration | Ni₃S₄ and α-NiS rsc.org |

Hot Injection Synthesis

The hot injection method is a popular technique for producing high-quality, monodisperse nanocrystals. nii.ac.jpifmo.ru This method involves the rapid injection of a precursor solution into a hot solvent containing other reactants and capping agents. nii.ac.jpifmo.ru The sudden increase in precursor concentration leads to a burst of nucleation, followed by controlled growth on the existing nuclei, resulting in a narrow size distribution of the nanoparticles. ifmo.ru

This technique has been successfully employed for the synthesis of various this compound phases, including NiS, NiS₂, Ni₃S₄, and Ni₇S₆. nii.ac.jp The phase of the resulting nanoparticles can be controlled by adjusting the concentration ratio of the nickel and sulfur precursors. nii.ac.jp For example, highly uniform NiS nanoparticles with an average size of less than 20 nm have been prepared using oleylamine as a solvent and a sulfur-amine mixture. nii.ac.jp The hot injection method also allows for the synthesis of composite materials, such as reduced graphene oxide (rGO) functionalized this compound nanoparticles. nii.ac.jp The temperature of the injection is a critical parameter that can be controlled to achieve phase-dependent synthesis. nii.ac.jp

Table 6: Hot Injection Synthesis of this compound Nanostructures

| Nickel Precursor | Sulfur Precursor/Source | Solvent/Capping Agent | Key Parameters | Resulting Phase/Morphology |

|---|---|---|---|---|

| Ni(NO₃)₂·6H₂O nii.ac.jpunigoa.ac.in | Sulfur-amine mixture nii.ac.jp | Oleylamine nii.ac.jpunigoa.ac.in | Temperature-assisted injection, varying Ni:S ratios nii.ac.jp | NiS, NiS₂, Ni₃S₄, Ni₇S₆ nanoparticles (<20 nm) nii.ac.jp |

| Ni(NO₃)₂·6H₂O ifmo.ru | Sulfur powder ifmo.ru | Oleylamine (OAm) ifmo.ru | Injection into hot solvent, annealing at 350 °C ifmo.ru | NiS nanoparticles ifmo.ru |

| NiI₂ unigoa.ac.in | N,N'-disubstituted thiourea | Oleylamine, 1-dodecanethiol | Hot solution of NiI₂ | Rhombohedral heazlewoodite structure, spherical shape (10-45 nm) |

Vapor-Phase and Solid-State Synthesis Approaches

Vapor-phase and solid-state methods are foundational in materials science and have been adapted for the synthesis of this compound nanostructures. These techniques typically involve high-energy processes to facilitate the reaction between nickel and sulfur precursors in either a solid or gaseous state.

High-Temperature Solid-State Reactions

High-temperature solid-state reaction is a conventional and straightforward method for producing this compound. semanticscholar.orgajol.info This technique generally involves the direct reaction of precursor powders, such as elemental nickel or nickel salts and a sulfur source, at elevated temperatures. semanticscholar.org While effective for producing bulk quantities of this compound, this method often yields materials with poorly controlled shape and size and may require additional steps like thermal treatment to achieve crystalline phases. semanticscholar.orgresearchgate.net It is known to produce various phases of this compound, including NiS, NiS2, Ni3S2, and others. ajol.info

Vapor Phase Reaction Techniques

Vapor phase reaction techniques offer pathways to synthesize this compound nanostructures with greater control over morphology and composition. These methods involve the reaction of gaseous precursors onto a substrate.

One such method is Aerosol Assisted Chemical Vapor Deposition (AACVD) . In a notable study, NiS nanoparticles were grown on glass substrates by the decomposition of a Bis(di-isobutyldithiophosphinato) nickel (II) complex at temperatures of 400 °C and 450 °C. This process yielded irregular, ball-like nanoparticles with sizes under 200 nm. scispace.com

Another advanced technique is Vapor-Phase Atomic Layer Deposition (ALD) . A process for depositing this compound (NiSₓ) thin films has been developed using bis(N,N'-di-tert-butylacetamidinato)nickel(II) and hydrogen sulfide (H₂S) as the reactants. taylorandfrancis.com This method allows for the layer-by-layer growth of smooth, pure, godlevskite-structured NiSₓ thin films within a temperature range of 90 to 200 °C. A key advantage of ALD is its ability to conformally coat complex three-dimensional nanostructures, demonstrating its broad applicability. taylorandfrancis.com

A low-temperature sulfurization process also utilizes vapor phase deposition. In this approach, nickel foil is directly treated with hydrogen sulfide (H₂S) gas at a relatively low temperature of 200 °C. This facile synthesis results in the direct growth of dual-phase microcrystals, comprising NiS and Ni₇S₆, on the nickel foil. bestsafetyequipments.com

Spray Pyrolysis Deposition

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films of this compound. scholarsresearchlibrary.com The method involves atomizing a precursor solution onto a heated substrate, where the droplets undergo evaporation and thermal decomposition to form a thin film.

Research has shown that NiS thin films can be successfully deposited on glass substrates using an aqueous solution of nickel nitrate and thiourea. The substrate temperature is a critical parameter, with studies conducted at temperatures between 300 °C and 325 °C. The properties of the resulting films, such as crystallite size and optical band gap, are highly dependent on the molar concentration of the nickel precursor in the solution. For instance, as the precursor concentration increases, the crystallite size tends to increase, while the optical band gap decreases. This method is noted for producing films with strong adhesion to the substrate. scholarsresearchlibrary.com The effect of substrate temperature has also been investigated, with different phases of this compound, such as Ni₃S₂, Ni₁₇S₁₈, and NiS₂, being formed at temperatures of 523 K, 573 K, and 623 K, respectively.

Table 1: Effect of Precursor Concentration on NiS Thin Films via Spray Pyrolysis

| Precursor Concentration (M) | Substrate Temperature (°C) | Resulting Crystallite Size (nm) | Optical Band Gap (eV) | Key Findings |

|---|---|---|---|---|

| 0.03 | 300 ± 5 | 23.9 | 1.07 | Polycrystalline hexagonal structure. |

| 0.05 | 300 ± 5 | - | - | Exhibited the highest electrical conductivity and capacitance. |

| 0.07 | 300 ± 5 | 42.7 | 0.96 | Increased roughness was observed. |

| 0.1 | 325 ± 5 | 10.5 | 1.03 | Homogenous, crack-free, and granular surface with high electrical conductivity. |

Thermal Evaporation Methods

Thermal evaporation is a physical vapor deposition (PVD) technique used for the synthesis of thin films. The process occurs in a high-vacuum chamber to minimize contamination and allow for controlled deposition. In this method, a source material, such as this compound powder, is placed in a crucible and heated resistively until it vaporizes. The vaporized atoms or molecules travel through the vacuum and condense onto a cooler substrate, forming a thin film.

The temperature of the source and the substrate, as well as the vacuum pressure, are critical parameters that influence the properties of the deposited film. The stoichiometry of the resulting this compound film can be challenging to control due to the potential for sulfur to evaporate at a different rate than nickel, especially at higher temperatures. Despite being a relatively simple and versatile PVD technique, obtaining specific research findings on the direct thermal evaporation of this compound is less common compared to other methods. scispace.com

Electrochemical and Single-Source Precursor Routes

Electrochemical methods offer a low-temperature, solution-based approach to synthesizing this compound nanostructures, often directly onto conductive substrates. These routes provide excellent control over film thickness and morphology by manipulating electrochemical parameters.

Electrodeposition Techniques

Electrodeposition is a facile and scalable method for fabricating this compound films. The technique involves the electrochemical reduction of precursors in an electrolytic bath. For instance, NiS films can be produced on conductive substrates like fluorine-doped tin oxide (FTO) glass.

In one approach, potentiodynamic deposition from an aqueous solution containing nickel sulfate (B86663) (NiSO₄) and thiourea resulted in amorphous films primarily composed of Ni₃S₂. These films demonstrated notable catalytic activity for the hydrogen evolution reaction (HER) in neutral water, maintaining stability over 100 hours of electrolysis.

Another study utilized cyclic voltammetry to deposit a composite of Ni₃S₂/NiS directly onto nickel foam. This one-step method, using a solution of nickel nitrate (Ni(NO₃)₂) and thiourea, created a self-supported electrode material with a morphology of interconnected nanoflakes. The concentration of the precursors in the electrodeposition solution was found to be a key factor in optimizing the material's charge storage performance. Similarly, NiS has been deposited on commercial carbon rods using cyclic voltammetry, creating low-cost electrodes for hydrogen generation.

Table 2: Research Findings on Electrodeposited this compound

| Deposition Method | Precursors | Substrate | Resulting Phase(s) | Key Research Finding |

|---|---|---|---|---|

| Potentiodynamic Deposition | NiSO₄, Thiourea | FTO Glass | Amorphous Ni₃S₂ | Active and stable catalyst for hydrogen evolution in neutral water. |

| Cyclic Voltammetry | Ni(NO₃)₂, Thiourea | Nickel Foam | Ni₃S₂/NiS Composite | Self-supported nanoflake structure with high specific capacitance (1649.8 F·g⁻¹). |

| Cyclic Voltammetry | Not specified | Commercial Carbon Rods | NiS (annealing introduces NiS₂ & Ni₃S₂) | Exhibits excellent electrocatalytic activity for the hydrogen evolution reaction. |

Single-Source Precursor Decomposition

The single-source precursor (SSP) method is a versatile approach for synthesizing this compound nanostructures. This technique utilizes molecules that already contain both nickel and sulfur, which upon decomposition, typically induced by heat (thermolysis), yield the desired this compound material. This method offers excellent control over stoichiometry and can lead to the formation of pure-phase nanostructures.

A common class of SSPs for this compound synthesis is nickel bis(dithiocarbamate) complexes, with the general formula [Ni(S₂CNR₂)₂]. rsc.org These square-planar complexes are stable at room temperature but decompose in a high-boiling point solvent like oleylamine at elevated temperatures to form this compound nanoparticles. rsc.org For instance, heating 5 mM solutions of various [Ni(S₂CNR₂)₂] complexes in oleylamine to 230 °C consistently produces pure α-NiS, regardless of the R group on the dithiocarbamate (B8719985) ligand. rsc.org The decomposition of the iso-butyl derivative, [Ni(S₂CNiBu₂)₂], has been studied in detail, revealing a strong dependence of the resulting this compound phase on the decomposition temperature. rsc.orgkcl.ac.uk At a lower temperature of 150 °C, pure α-NiS is formed. As the temperature is increased, β-NiS begins to appear, and by 280 °C, pure β-NiS is the exclusive product. rsc.orgkcl.ac.uk

Another class of SSPs used for this compound synthesis is metal xanthate complexes. semanticscholar.org These precursors are advantageous due to their stability in solution and their ability to decompose at relatively low temperatures, often below 200°C. semanticscholar.org Nickel ethyl xanthate [Ni(C₂H₅OCS₂)₂], for example, undergoes a single-step decomposition between 155°C and 200°C to form this compound. semanticscholar.org The use of dithiocetylacetone complexes, such as [Ni(SacSac)₂], has also been reported for the synthesis of various sulfur-deficient this compound phases like Ni₉S₈, Ni₇S₆, and Ni₃S₂. worldscientific.com The choice of capping agent, such as trioctylphosphine (B1581425) oxide (TOPO) or hexadecylamine (B48584) (HDA), during the thermal decomposition of these SSPs can influence the chemical composition of the resulting nanoparticles. worldscientific.com

The single-source precursor approach is valued for being a cleaner and safer synthesis route, as it often minimizes the use of toxic and pyrophoric reagents. semanticscholar.orgresearchgate.net The properties of the final this compound nanostructures, including their phase, size, and morphology, can be tuned by modifying the organic substituents on the precursor ligand and by carefully controlling the decomposition conditions such as temperature, concentration, and the presence of additives. rsc.orgkcl.ac.uk

| Precursor Type | Decomposition Conditions | Resulting Phase(s) | Reference(s) |

| Nickel bis(dithiocarbamate) [Ni(S₂CNR₂)₂] | 230 °C in oleylamine | α-NiS | rsc.org |

| Nickel bis(di-isobutyl-dithiocarbamate) [Ni(S₂CNiBu₂)₂] | 150 °C | α-NiS | rsc.orgkcl.ac.uk |

| Nickel bis(di-isobutyl-dithiocarbamate) [Ni(S₂CNiBu₂)₂] | 260 °C | a-NiS and β-NiS | kcl.ac.uk |

| Nickel bis(di-isobutyl-dithiocarbamate) [Ni(S₂CNiBu₂)₂] | 280 °C | β-NiS | rsc.orgkcl.ac.uk |

| Nickel ethyl xanthate [Ni(C₂H₅OCS₂)₂] | 155-200 °C | This compound | semanticscholar.org |

| Dithioacetylacetone complex [Ni(SacSac)₂] | Thermal decomposition in TOPO or HDA | Ni₉S₈, Ni₇S₆, Ni₃S₂ | worldscientific.com |

| Benzimidazole (B57391) dithiocarbamate nickel(II) | 140, 160, 180 °C in HDA | Ni₃S₄ | chalcogen.ro |

Successive Ionic Layer Adsorption and Reaction (SILAR)

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a simple and cost-effective technique for depositing thin films of this compound onto a substrate. aip.orgscispace.comisroset.org This method involves the sequential immersion of a substrate into solutions containing the cationic (nickel ions) and anionic (sulfide ions) precursors. isroset.org Between each immersion, the substrate is rinsed with a solvent (typically deionized water) to remove excess, unadsorbed ions. isroset.org This cycle of adsorption, rinsing, and reaction is repeated multiple times to achieve a film of the desired thickness. aip.org

The SILAR method offers several advantages, including the ability to be carried out at or near room temperature and normal atmospheric pressure, making it an energy-efficient process. syniutajournals.com The thickness and properties of the resulting this compound film can be controlled by varying the number of deposition cycles. aip.org This technique has been successfully employed to prepare this compound counter electrodes for applications in quantum dot-sensitized solar cells. aip.org The ease and relatively short time required for deposition make SILAR a favorable alternative to other methods like chemical bath deposition. aip.org

A typical SILAR process for this compound deposition involves using an aqueous solution of a nickel salt, such as nickel chloride or nickel sulfate, as the cationic precursor and a solution of a sulfide source, like sodium sulfide (Na₂S), as the anionic precursor. isroset.orgsyniutajournals.com The formation of various this compound phases, including NiS, can be achieved through this method. scispace.comsyniutajournals.com

Control and Optimization of Synthesis Parameters

Stoichiometric Control and Phase Purity Regulation

The nickel-sulfur system is complex, featuring a variety of stable and metastable phases with different stoichiometries, such as NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈. rsc.orgrsc.orgrsc.org Achieving phase-pure this compound nanostructures is a significant challenge, and the precise control of stoichiometry is paramount. rsc.org

One of the most critical parameters for regulating the stoichiometry and phase purity is the initial molar ratio of the nickel and sulfur precursors. rsc.orgnii.ac.jprsc.org For instance, in a temperature-controlled precursor injection method using nickel nitrate hexahydrate and elemental sulfur, different single-phase this compound nanoparticles could be selectively synthesized by adjusting the precursor concentration ratio. nii.ac.jprsc.org Specific ratios of Ni:S were found to favor the formation of NiS, NiS₂, Ni₃S₄, and Ni₇S₆. nii.ac.jprsc.org Similarly, in solvothermal synthesis, the crystalline phase of the product is dependent on the nickel-to-sulfur precursor ratio. rsc.org

The choice of sulfur source also plays a crucial role in determining the final phase. researchgate.net A solventless reaction between nickel acetate (NiAc) and thiourea (TU) at 190 °C predominantly yields the hexagonal NiS phase (h-NiS), along with minor amounts of sulfur-rich phases like NiS₂ and Ni₃S₄. researchgate.net Increasing the molar ratio of thiourea to nickel acetate leads to a higher proportion of NiS₂. researchgate.net In contrast, when elemental sulfur is used as the sulfur source under the same conditions, only the cubic NiS₂ phase is obtained. researchgate.net

Furthermore, the addition of capping agents or chelating agents like ethylenediaminetetraacetic acid (EDTA) can influence phase formation. rsc.orgnii.ac.jp EDTA can interact with the nickel source, restricting the number of available phases and promoting the formation of specific hierarchical structures of Ni₃S₄ and Ni₁₇S₁₈ at a 1:2 nickel-to-sulfur ratio. nii.ac.jp The concentration of the source materials in the presence of EDTA also significantly impacts the resulting phases. rsc.orgnii.ac.jp For example, at a low precursor concentration (A/10), near-stoichiometric phases of NiS₂ and NiS are formed. rsc.org As the concentration increases (A/5), a phase transformation from NiS to Ni₁₇S₁₈ is observed. rsc.org

| Precursor Ratio (Ni:S) | Synthesis Method | Resulting Phase(s) | Reference(s) |

| 1:1, 1:2, 3:4, 3:2 | Hot Injection | NiS, NiS₂, Ni₃S₄, Ni₇S₆ | nii.ac.jp |

| Varied | Solvothermal | Dependent on ratio | rsc.org |

| Varied (Thiourea:NiAc) | Solventless | h-NiS, NiS₂, Ni₃S₄ | researchgate.net |

| Varied (Elemental S:NiAc) | Solventless | NiS₂ | researchgate.net |

| 1:2 (with EDTA) | Hydrothermal | Ni₃S₄, Ni₁₇S₁₈ | nii.ac.jp |

Morphological Engineering of this compound Nanostructures

The morphology of this compound nanostructures can be tailored through the careful control of various synthesis parameters, leading to diverse architectures such as nanoparticles, nanorods, nanosheets, nanospheres, and complex hierarchical structures. syniutajournals.comrsc.orgnii.ac.jprsc.orgnih.govacs.org

The choice of solvent system is a powerful tool for morphological control. nih.gov In a hydrothermal process for synthesizing Ni₃S₂ on nickel foam, adjusting the solvent composition between ethanol (B145695) and water allowed for the fabrication of different morphologies. nih.gov A water-dominant environment resulted in dendrite structures, while an ethanol-dominant condition produced flaky structures. nih.gov A 1:1 mixture of ethanol and water led to the formation of hierarchical cauliflower-like structures. nih.gov

Capping agents and surfactants also play a pivotal role in directing the morphology. The use of ethylenediaminetetraacetic acid (EDTA) as a capping agent in a hydrothermal synthesis resulted in monodispersed hierarchical architectures, including flower-like and ball-like structures composed of nanosheets. rsc.orgnii.ac.jp Similarly, the presence of citrate (B86180) anions has been shown to promote the formation of flower-like β-NiS architectures. nii.ac.jp The use of single-source precursors in conjunction with capping agents like hexadecylamine (HDA) can produce anisotropic particles, including a mix of spheres, cubes, triangles, and rods. worldscientific.comchalcogen.ro

The precursor itself can dictate the final shape. In a one-pot colloidal synthesis, changing the nickel precursor from nickel chloride (NiCl₂) to nickel acetylacetonate (Ni(acac)₂) allowed for the shape of Ni₃S₄ nanocrystals to be tuned from triangular nanoprisms to tetrahedral nanopyramids, respectively. nih.gov Furthermore, doping can induce morphological changes. The introduction of tin (Sn) into NiS/Ni₃S₂ nanostructures resulted in the formation of nanorods decorated with nanoparticles, which provided more active sites. acs.org

Reaction conditions such as time and temperature also influence morphology. For instance, petal-like, urchin-like, and sphere-like this compound structures have been synthesized by tuning the reaction time, temperature, and the type of surfactant in a hydrothermal method. researchgate.netosti.gov

| Control Parameter | Effect on Morphology | Resulting Morphologies | Reference(s) |

| Solvent Composition (Ethanol:Water) | Varies with ratio | Dendrites, Flakes, Cauliflower-like | nih.gov |

| Capping Agent (EDTA) | Promotes hierarchical structures | Flower-like, Ball-like sheets | rsc.orgnii.ac.jp |

| Precursor Type (NiCl₂ vs. Ni(acac)₂) | Controls crystal shape | Nanoprisms vs. Nanopyramids | nih.gov |

| Doping (Sn) | Modifies nanostructure | Nanorods with nanoparticles | acs.org |

| Reaction Time & Temperature | Influences structure evolution | Petal-like, Urchin-like, Sphere-like | researchgate.netosti.gov |

Size-Controlled Nanoparticle Synthesis

Controlling the size of this compound nanoparticles is crucial as their properties are often size-dependent. Several synthetic parameters can be manipulated to achieve size-controlled synthesis. worldscientific.comsyniutajournals.comrsc.orgnii.ac.jprsc.orgnih.gov

Precursor concentration is a key factor influencing nanoparticle size. rsc.org In the decomposition of a single-source precursor, [Ni(S₂CNiBu₂)₂], at 180 °C, varying the concentration from 5 mM to 50 mM resulted in an increase in the average particle size from approximately 100 nm to 150 nm, respectively, while maintaining the pure α-NiS phase. rsc.orgkcl.ac.uk The concentration of the precursor can also affect the morphology of the resulting nanostructures; for instance, at a low concentration of benzimidazole dithiocarbamate nickel(II), anisotropic particles were formed, and as the concentration increased, a mixture of spheres, cubes, triangles, and rods was observed. chalcogen.ro

The reaction temperature also has a significant effect on particle size. nii.ac.jp In some systems, increasing the reaction temperature can lead to a decrease in the average particle size. For example, in a solvothermal synthesis of Ni₂P (a related nickel pnictide), increasing the temperature from 120 °C to 200 °C resulted in a decrease in the average particle size from 200 nm to 20 nm. rsc.org Conversely, in other systems, higher temperatures can promote crystal growth, leading to larger particles. rsc.org

The use of capping agents or surfactants is another effective strategy for size control. nii.ac.jp Oleylamine is commonly used as a solvent and capping agent to prepare highly uniform this compound nanoparticles with average sizes of less than 20 nm via a temperature-assisted hot injection method. nii.ac.jp The choice of capping agent can also influence the morphology of the final product, as seen in the synthesis of Ni₃S₂ where different solvents led to different structures. nih.gov

| Parameter | Condition | Resulting Particle Size | Reference(s) |

| Precursor Concentration | 5 mM [Ni(S₂CNiBu₂)₂] | ~100 nm | rsc.orgkcl.ac.uk |

| Precursor Concentration | 50 mM [Ni(S₂CNiBu₂)₂] | ~150 nm | rsc.orgkcl.ac.uk |

| Temperature | 120 °C (for Ni₂P) | 200 nm | rsc.org |

| Temperature | 200 °C (for Ni₂P) | 20 nm | rsc.org |

| Capping Agent | Oleylamine | < 20 nm | nii.ac.jp |

Influence of Reaction Conditions on Crystalline Phases

The crystalline phase of this compound is highly sensitive to the reaction conditions under which it is synthesized. semanticscholar.orgrsc.orgnii.ac.jprsc.orgresearchgate.netosti.gov Parameters such as temperature, reaction time, solvent, and precursor type can be manipulated to selectively produce different this compound phases.

Temperature is a dominant factor in phase control. kcl.ac.uk During the decomposition of the single-source precursor [Ni(S₂CNiBu₂)₂], a clear temperature-dependent phase transition is observed. rsc.orgkcl.ac.uk At 150 °C, α-NiS is formed, while at 280 °C, the product is pure β-NiS. rsc.orgkcl.ac.uk In hydrothermal synthesis, temperature can also dictate the phase. For example, NiS is the major phase prepared at 120-160 °C, whereas at a lower temperature of 105 °C, the major phase is Ni₃S₂. researchgate.net

The duration of the reaction can also induce phase transformations. rsc.org In the solvothermal synthesis of nickel phosphides, a related material system, a longer reaction time was found to favor the synthesis of Ni₁₂P₅ over Ni₂P. rsc.org

The choice of solvent can influence the crystalline phase. rsc.org In one study, by keeping the temperature and reaction time constant (280 °C and 5 hours), the crystalline phase of the synthesized nickel sulfides was dependent on the nickel-to-sulfur precursor ratio and the type of solvent used, such as oleylamine (OAm). rsc.org

Furthermore, the presence of additives can stabilize certain phases. rsc.org For instance, the addition of tetra-iso-butyl thiuram disulfide to the decomposition mixture of [Ni(S₂CNiBu₂)₂] at 230 °C and above resulted in the formation of α-NiS, whereas without the additive, β-NiS would be expected to form at higher temperatures. This suggests the additive stabilizes the metastable α-NiS phase. rsc.orgkcl.ac.uk At lower temperatures (150–180 °C) and in the presence of this additive, mixtures of α-NiS and Ni₃S₄ are formed, with the proportion of Ni₃S₄ increasing with precursor concentration. At even higher concentrations (20 mM), the metastable NiS₂ phase is formed. kcl.ac.uk

| Reaction Condition | Variation | Effect on Crystalline Phase | Reference(s) |

| Temperature | 150 °C | α-NiS | rsc.orgkcl.ac.uk |

| Temperature | 280 °C | β-NiS | rsc.orgkcl.ac.uk |

| Temperature | 105 °C | Ni₃S₂ | researchgate.net |

| Temperature | 120-160 °C | NiS | researchgate.net |

| Solvent Type | Oleylamine vs. other solvents | Influences resulting phase | rsc.org |

| Additive | Tetra-iso-butyl thiuram disulfide | Stabilizes α-NiS at higher temperatures | rsc.orgkcl.ac.uk |

| Additive + Concentration | Additive + 20 mM precursor | Forms NiS₂ | kcl.ac.uk |

Comprehensive Characterization Techniques for Nickel Sulfide Research

Structural and Morphological Analysis

The physical architecture of nickel sulfide (B99878), from its crystal lattice to its surface features, dictates many of its functional properties. Techniques such as X-ray diffraction and electron microscopy are therefore indispensable tools in its study.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases of nickel sulfide. By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can determine the specific arrangement of atoms within the material. This compound can exist in various crystalline forms, including hexagonal α-NiS and rhombohedral β-NiS, as well as other phases like Ni₃S₂, Ni₉S₈, Ni₃S₄, and NiS₂. tandfonline.comrsc.orgacademie-sciences.fr

The XRD patterns provide a unique fingerprint for each phase. For instance, α-NiS typically exhibits a hexagonal structure (space group P63/mmc), while β-NiS has a rhombohedral structure (space group R3m). tandfonline.comacademie-sciences.fr The diffraction peaks in an XRD pattern are compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase identity. academie-sciences.frtandfonline.com For example, the hexagonal phase of NiS is identified by JCPDS card number 12-0041, while cubic NiS₂ corresponds to JCPDS card number 011-0099. tandfonline.comresearchgate.net

The sharpness and width of the diffraction peaks also offer insights into the material's crystallinity and crystallite size. Broader peaks generally indicate smaller crystallite sizes or a more amorphous nature, while sharp, well-defined peaks suggest a high degree of crystallinity and larger crystallites. acs.org The Scherrer equation is often used to estimate the average crystallite size from the peak broadening. acs.orgchalcogen.ro

Table 1: Representative XRD Data for Different this compound Phases

| This compound Phase | Crystal System | JCPDS Card No. | Key Diffraction Peaks (2θ) | Reference(s) |

| α-NiS | Hexagonal | 75-0613 | (100), (101), (102), (110) | tandfonline.com |

| β-NiS | Rhombohedral | 12-0041 | (101), (300), (021), (220) | tandfonline.commdpi.com |

| NiS₂ | Cubic | 011-0099 | (111), (200), (210), (211), (220), (311) | researchgate.netrhhz.net |

| Ni₃S₂ | Rhombohedral | 04-007-5742 | - | researchgate.net |

| Ni₉S₈ | Orthorhombic | 22-1193 | - | acs.org |

| Ni₃S₄ | Cubic | 01-076-1813 | - | nii.ac.jp |

Note: Specific peak positions can vary slightly depending on experimental conditions and sample preparation.

Scanning Electron Microscopy (SEM) and Field Emission-SEM (FESEM) for Surface Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission-SEM (FESEM), are powerful techniques for visualizing the surface morphology of this compound. These methods use a focused beam of electrons to scan the sample's surface, generating images that reveal detailed information about its topography and structure.

SEM and FESEM analyses have unveiled a diverse range of morphologies for this compound, often influenced by the synthesis method. acs.org Observed structures include:

Nanoparticles and Microspheres: Quasi-spherical particles are a common morphology. academie-sciences.frzjnu.edu.cn

Nanorods and Nanowires: One-dimensional structures that can form complex architectures. frontiersin.org

Flower-like and Urchin-like Structures: Hierarchical assemblies of nanosheets or nanorods creating intricate, high-surface-area patterns. tandfonline.comacs.org

Nanosheet Frames: Three-dimensional networks composed of interconnected nanosheets. rsc.org

Thin Films: Homogeneous and dense layers with granular surfaces have been observed in films prepared by techniques like spray pyrolysis. scispace.comresearchgate.net

These morphological features are critical as they directly impact the material's surface area and accessibility of active sites, which is particularly important for applications in catalysis and energy storage.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Elucidation

While SEM provides surface information, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer a deeper look into the internal structure and nanoscale features of this compound. In TEM, a beam of electrons is transmitted through an ultrathin sample, creating an image that reveals details about size, shape, and the arrangement of nanoparticles. chalcogen.rotandfonline.com

HRTEM, a more advanced form of TEM, allows for the direct visualization of the crystalline lattice. The resulting images show lattice fringes, which are the ordered lines of atoms in a crystal. The spacing between these fringes can be measured and correlated with specific crystal planes identified in XRD analysis, providing definitive confirmation of the material's phase and crystallinity. rhhz.netscispace.com For example, HRTEM has been used to identify the (100), (101), and (102) crystal planes of NiS and the (211) planes in NiS₂. scispace.comresearchgate.net This level of detail is crucial for understanding the growth mechanisms and crystallographic orientation of this compound nanostructures. researchgate.net

Elemental and Chemical Composition Analysis

Determining the elemental makeup and the chemical states of nickel and sulfur is vital for confirming the successful synthesis of the desired this compound compound and for understanding its surface reactivity.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with electron microscopy (SEM or TEM). azom.com It identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted when an electron beam interacts with the material. rubiconscience.com.au

EDS analysis is routinely used to confirm the presence of nickel and sulfur in the synthesized materials and to determine their atomic or weight percentages. This allows for the calculation of the stoichiometric ratio (e.g., Ni/S ratio), which is essential for verifying the formation of a specific this compound phase, such as NiS or NiS₂. scispace.com The technique can also detect the presence of any impurities or elements from precursor materials. frontiersin.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition and, crucially, the chemical (oxidation) states of the elements on the material's surface. acs.orgresearchgate.net This is particularly important because the surface chemistry governs how this compound interacts with its environment, for instance, in catalytic reactions.

In a typical XPS analysis of this compound, high-resolution spectra are recorded for the Ni 2p and S 2p regions.

Ni 2p Spectrum: The Ni 2p spectrum shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, along with satellite peaks. The binding energies of these peaks can be used to identify the oxidation state of nickel. For example, peaks around 853-854 eV for Ni 2p₃/₂ are often associated with Ni²⁺ in a sulfide environment, while higher binding energies can indicate the presence of Ni³⁺ or surface oxidation to nickel hydroxide (B78521) (Ni(OH)₂) or nickel sulfate (B86663) (NiSO₄). rsc.orgrruff.info

S 2p Spectrum: The S 2p spectrum typically shows a doublet corresponding to S 2p₃/₂ and S 2p₁/₂. Binding energies around 161-163 eV are characteristic of sulfide (S²⁻) ions in metal sulfides. rruff.inforesearchgate.net The presence of peaks at higher binding energies (e.g., ~168-169 eV) indicates the oxidation of sulfur to sulfate (SO₄²⁻) species on the surface. mdpi.com

By deconvoluting these complex spectra, researchers can quantify the different chemical species present on the this compound surface, offering invaluable insights into its catalytic activity and stability. rsc.orgmdpi.com

Table 2: Typical XPS Binding Energies for this compound Species

| Element Region | Species | Typical Binding Energy (eV) | Reference(s) |

| Ni 2p₃/₂ | Ni-S (in NiS, Ni₃S₂) | 852.7 - 854.1 | researchgate.netmdpi.com |

| Ni 2p₃/₂ | Ni²⁺ (in NiS₂) | ~854.1 | rsc.org |

| Ni 2p₃/₂ | Ni³⁺ | ~856.0 | rsc.org |

| Ni 2p₃/₂ | Ni(OH)₂ | 855.6 - 856.2 | rruff.info |

| S 2p₃/₂ | S²⁻ (Monosulfide) | 161.6 - 162.9 | rsc.orgresearchgate.net |

| S 2p | SO₄²⁻ (Sulfate) | ~168.4 - 168.9 | mdpi.comnih.gov |

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups and chemical bonds present in this compound and its composite materials. In the analysis of this compound nanoparticles, FTIR spectra can reveal the presence of various molecules on the nanoparticle surface. For instance, peaks around 3429 cm⁻¹ are often attributed to the O-H stretching vibrations of adsorbed water molecules. academie-sciences.fr The presence of organic capping agents or precursors, such as thioacetamide (B46855) (TAA), can be identified by characteristic C-H stretching modes, which have been observed at approximately 2920 and 2885 cm⁻¹. academie-sciences.fr

When this compound is part of a composite, such as with sulfur-doped graphitic carbon nitride (S-g-C₃N₄), FTIR is used to confirm the presence of the constituent materials. rsc.org In the study of nickel ethyl xanthate complex used as a precursor for NiS, FTIR is employed to characterize the complex before its thermal decomposition. semanticscholar.orgresearchgate.net Similarly, in the synthesis of this compound from a [Ni(HAP)₂] precursor, FTIR helps in identifying impurities and residual molecules from the synthesis process. academie-sciences.fr The technique is also fundamental in characterizing the structure of dithiocarbamate (B8719985) nickel(II) complexes used to produce this compound nanoparticles. chalcogen.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of atomic nuclei. While not as commonly reported for pure this compound due to its paramagnetic nature which can lead to significant peak broadening, NMR is invaluable for characterizing precursor molecules and certain nickel complexes.

For instance, ¹H and ¹³C NMR have been used to characterize nickel ethyl xanthate complex, a single-source precursor for synthesizing this compound thin films and nanocrystals. semanticscholar.orgresearchgate.net In one study, the ¹H NMR spectrum of this complex showed a chemical shift for methylene (B1212753) hydrogens at 4.6 ppm and for methyl hydrogens at 1.5 ppm. researchgate.net The ¹³C NMR spectrum exhibited peaks at 17.2 ppm (CH₃) and 69.9 ppm (CH₂). researchgate.net The significant downfield shift of the methylene hydrogens is due to the electronegative oxygen atom attached to the carbon. researchgate.net

It's important to note that the paramagnetic properties of many nickel compounds can interfere with obtaining high-resolution NMR spectra. semanticscholar.org However, paramagnetic NMR spectroscopy remains a powerful tool for studying metalloproteins, including those with iron-sulfur clusters, and can provide insights into the electronic structure and magnetic properties of such systems. mdpi.com

Spectroscopic and Thermal Characterization

Raman Spectroscopy for Vibrational Properties

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, providing insights into its crystal structure and phase composition. Different phases of this compound exhibit distinct Raman spectra. For instance, studies have identified vibrational bands for this compound thin films around 220, 285, 489, 596, 990, and 1087 cm⁻¹, which are attributed to the A1g, Eg, and Tg active modes of vibration. ijettjournal.org The peak at 489 cm⁻¹ is often assigned to the transverse optical (TO) mode. ijettjournal.org

In nanoparticles, phonon confinement effects can lead to a red-shift in the Raman peaks. ijirset.com For example, this compound nanoparticles have shown Raman peaks at approximately 205, 465, 608, 984, and 1087 cm⁻¹. ijirset.com The presence of different this compound phases, such as heazlewoodite (Ni₃S₂), vaesite (NiS₂), and polydymite (Ni₃S₄), can be identified by their characteristic Raman peaks. researchgate.net For example, peaks at 222 and 282 cm⁻¹ have been associated with a mixture of these phases. researchgate.net First-principles calculations have been employed to assign computed Raman frequencies to experimentally observed spectra, aiding in the identification of various this compound compounds. aip.org

Key Raman Peaks for this compound and Related Phases

| Wavenumber (cm⁻¹) | Assignment/Observation | Reference |

|---|---|---|

| ~220, 285, 489, 596 | A1g, Eg, and Tg active modes in thin films | ijettjournal.org |

| 205, 465, 608, 984, 1087 | Red-shifted peaks in nanoparticles due to phonon confinement | ijirset.com |

| 222, 282 | Attributed to a mixture of Ni₃S₂, NiS₂, and Ni₃S₄ phases | researchgate.net |

| 176, 205, 258 | Vibrational modes in Ni(II) sulfide | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to determine the optical properties of this compound, particularly its light absorption characteristics and band gap energy. The absorption spectrum of this compound nanoparticles often shows a blue shift compared to the bulk material, which is a consequence of the quantum confinement effect. chalcogen.ro

For example, UV-Vis spectra of this compound nanoparticles have shown absorption peaks at various wavelengths, such as 225 nm, 269 nm, 355 nm, and 435 nm. ijirset.com The peak at 225 nm is often attributed to the band edge absorption, while the other peaks may be due to defect levels. ijirset.com In another study, absorption peaks for NiS nanocrystals were observed at 224 nm and 273 nm. academie-sciences.fr The band gap of this compound can be estimated from the absorption data using a Tauc plot. The band gap of bulk NiS is approximately 2.1 eV. semanticscholar.orgchalcogen.ro However, for nanosized this compound, the band gap can be significantly larger, with reported values ranging from 3.93 eV to 4.88 eV depending on the synthesis method and annealing temperature. semanticscholar.org

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is used to investigate the electronic structure and defects in this compound by analyzing the light emitted after excitation with a higher energy light source. The emission spectrum can reveal information about the radiative recombination of excited electrons and holes.

For this compound nanoparticles, the PL spectrum often shows emission peaks that are attributed to defect levels within the material's band structure. ijirset.com For instance, with an excitation wavelength of 350 nm, emission peaks have been observed around 418 nm and 437 nm. ijirset.com In another study using an excitation wavelength of 274 nm, a broad emission was seen around 400 nm, with two distinct peaks at 390 nm and 415 nm, which were suggested to be due to electronic transitions at defect sites in the interfacial region. chalcogen.ro The PL spectrum of NiS nanoparticles synthesized via cyclic microwave radiation showed a peak centered at 555.04 nm when excited at 340 nm. academie-sciences.fr

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is particularly useful for studying the thermal stability and decomposition of this compound precursors and for determining the composition of this compound materials.

TGA has been used to determine the decomposition temperature of nickel ethyl xanthate complex, a precursor for NiS, which showed a single-step decomposition with a significant weight loss between 155°C and 200°C. semanticscholar.org In another study, a bis(di-isobutyldithiophosphinato)nickel(II) precursor was found to decompose in a single step between 220-320°C. mdpi.com The final residue in the TGA of a dithiocarbamate nickel(II) complex indicated a mixture of this compound and metallic nickel. chalcogen.ro TGA is also used to study the thermal properties of this compound composites, such as those with sulfur-doped graphitic carbon nitride. rsc.org

Decomposition Temperatures of this compound Precursors from TGA

| Precursor | Decomposition Temperature Range (°C) | Reference |

|---|---|---|

| Nickel Ethyl Xanthate | 155 - 200 | semanticscholar.org |

| Bis(di-isobutyldithiophosphinato)nickel(II) | 220 - 320 | mdpi.com |

Advanced In-situ Characterization for Reaction Mechanism Elucidation

To unravel the complex reaction mechanisms of this compound (NiS) in various applications, researchers increasingly rely on advanced in-situ characterization techniques. These methods allow for the real-time observation of structural, chemical, and electronic changes in the material as a reaction proceeds, providing invaluable insights that are often unattainable with conventional ex-situ analyses.

A primary challenge in studying nickel sulfides is their propensity to form various structures with different stoichiometries, and these phases can transform during reactions. acs.org In-situ techniques are crucial for identifying the true active species and understanding the dynamic evolution of the material under operational conditions. acs.orgpolyu.edu.hk

In-situ Raman Spectroscopy has proven to be a powerful tool for probing the vibrational modes of this compound species. acs.org It is particularly effective for detecting surface species formed during reactions, such as in solid oxide fuel cells (SOFCs) or during electrocatalytic processes. acs.orgacs.org For instance, in the hydrogen evolution reaction (HER), in-situ Raman spectroscopy has been used to identify adsorbed hydrogen species on the catalyst surface. mdpi.com Studies have successfully characterized the Raman spectra for both the low-temperature heazlewoodite (rhombohedral) and high-temperature cubic phases of Ni₃S₂, overcoming the difficulties of obtaining pure phase samples with ex-situ methods. acs.orgacs.org

For example, in a study of a ReS₂/NiS catalyst, in-situ Raman spectroscopy revealed a red shift in the S–Hads band, indicating a weakening of the S-H bond, which was correlated with enhanced HER activity. mdpi.com Another investigation used this technique to monitor the sulfidation of a Ni/Al₂O₃ catalyst, identifying the formation of NiS₂ and elemental sulfur at different temperatures. researchgate.net

Interactive Data Table: In-situ Raman Spectroscopy Findings for this compound

| Catalyst/System | In-situ Observation | Technique | Significance | Reference(s) |

| ReS₂/NiS | Red shift of S–Hads band | Raman Spectroscopy | Weaker S-H bond, enhanced HER activity | mdpi.com |

| Ni/Al₂O₃ | Formation of NiS₂ and elemental sulfur | Raman Spectroscopy | Phase identification during sulfidation | researchgate.net |

| Ni₃S₂ | Characterization of low and high-temperature phases | Raman Spectroscopy | Overcoming challenges of phase impurity | acs.orgacs.org |

In-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) are indispensable for tracking crystallographic and electronic structure changes. In-situ XRD allows for the real-time monitoring of phase transformations during electrochemical cycling or thermal treatment. acs.orgchinesechemsoc.org For example, it has been used to observe the evolution of this compound phases in batteries, providing insights into the reaction pathways and degradation mechanisms. chinesechemsoc.orgresearchgate.net

In-situ XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides element-specific information about the oxidation state and local coordination environment of nickel and sulfur atoms. rsc.orgacs.org This is crucial for understanding the redox processes occurring at the atomic level. For example, in-situ XAS studies on Fe-doped this compound revealed changes in the Fe-S coordination number during the hydrogen evolution reaction, correlating these structural changes with catalytic activity. rsc.org Similarly, it has been instrumental in studying the thermal stability of nickel-based cathode materials by tracking changes in the nickel oxidation state at elevated temperatures. researchgate.net

Interactive Data Table: In-situ XRD and XAS Findings for this compound

| Catalyst/System | In-situ Observation | Technique | Significance | Reference(s) |

| Fe-doped NiS₂ | Decrease in Fe-S coordination number | XAS | Correlation of structural change with HER activity | rsc.org |

| (Fe₃NiS₈₋δ)⁻⁴⁺δ/CNT | Formation of sulfur vacancies | XRD, FTIR | High OER/ORR performance | acs.org |

| LiNi₁/₃Co₁/₃Mn₁/₃O₂ | Ni is the electroactive species, Mn and Co are inactive | XAS | Understanding redox mechanism in batteries | acs.org |

| Ni-based cathode | Formation of NiO-type rock salt structure at the surface | Soft XAS | Insight into thermal decomposition | researchgate.net |

In-situ Transmission Electron Microscopy (TEM) offers the unique capability to visualize morphological and structural changes at the nanoscale in real-time. chinesechemsoc.orglbl.gov This can include the observation of particle growth, phase transformations, and the formation of solid-electrolyte interphase (SEI) layers in batteries. chinesechemsoc.orglbl.gov In-situ liquid cell TEM, in particular, enables the study of materials directly in a liquid environment, mimicking the conditions of electrochemical reactions. lbl.gov

The combination of these advanced in-situ techniques provides a comprehensive picture of the dynamic processes that this compound undergoes during a reaction. By correlating the observed structural and electronic changes with performance metrics, researchers can gain a deeper understanding of the reaction mechanisms and rationally design more efficient and stable this compound-based materials for a wide range of applications.

Research on Nickel Sulfide in Energy Storage Systems

Lithium-Ion Battery Electrode Materials

Nickel sulfide (B99878) is being extensively investigated as an electrode material for lithium-ion batteries (LIBs) due to its high theoretical capacity, which surpasses that of conventional graphite (B72142) anodes. nih.gov It is also considered environmentally friendly and low-cost. nih.gov

Anode and Cathode Material Development

Primarily, nickel sulfide is explored as an anode material for LIBs. nih.gov However, some studies have also investigated its use in cathode materials. nih.govjst.go.jp The development of nickel-based materials, including oxides, hydroxides, and sulfides, is a continuous area of research. jst.go.jp The high capacity and conductivity of these materials make them economically attractive. jst.go.jp

One of the main challenges with this compound anodes is the significant capacity loss during the initial cycles, which is attributed to the conversion and alloying-dealloying processes inherent to its lithium storage mechanism. jst.go.jp To overcome this, researchers are focusing on tailoring the morphology of this compound materials. jst.go.jp For instance, NiS nanospheres prepared via a simple hydrothermal method have demonstrated high reversible capacities. nih.gov These nanostructured materials offer a larger surface area for rapid lithium-ion diffusion and can effectively improve charge transport kinetics. oaes.cc

Recent research has highlighted the impressive performance of NiS nanospheres as LIB anodes. In one study, these nanospheres, ranging in size from 100 to 500 nm, exhibited a high reversible capacity of 1402.3 mAh g⁻¹ at a current density of 200 mA g⁻¹ after 280 cycles. nih.gov The initial discharge and charge capacities were recorded at 1418.5 mAh g⁻¹ and 778.3 mAh g⁻¹ at 0.2 A g⁻¹, respectively. nih.gov

Electrochemical Performance Enhancement Strategies

A key strategy to enhance the electrochemical performance of this compound electrodes is through nanostructuring and the creation of composite materials. researchgate.netresearchgate.net For example, mesoporous Ni₃S₂ has been investigated as an anode material for both sodium-ion batteries (SIBs) and potassium-ion batteries (PIBs), demonstrating extraordinary rate and cycling performances. acs.org When used in SIBs, mesoporous Ni₃S₂ delivered capacities of 610 and 154 mAh g⁻¹ at current densities of 0.2 and 100 A g⁻¹, respectively. acs.org It also showed excellent long-term cycling stability over 5000 cycles. acs.org

Another effective approach is the formation of composites with carbonaceous materials. researchgate.net Hierarchical carbon-coated NiS has shown a discharge capacity of 606 mAh g⁻¹ after 100 cycles. nih.gov Similarly, porous NiS@NSC tubules demonstrated a discharge capacity of 715.9 mAh g⁻¹ after 200 cycles. nih.gov The in-situ growth of this compound nanoparticles throughout a porous carbon matrix creates a three-dimensional network that facilitates excellent electron and ion transport during charging and discharging. researchgate.net

Supercapacitor and Hybrid Supercapacitor Electrode Materials

This compound is a highly promising electrode material for supercapacitors, particularly pseudocapacitors, owing to its high theoretical capacitance and excellent redox activity. nih.govresearchgate.net Various forms of this compound, such as NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈, have been explored, with Ni₃S₂-based electrodes often reporting superior electrochemical performance. nih.gov

Design and Fabrication of this compound Electrodes

Researchers have developed various methods to synthesize and fabricate this compound electrodes with optimized nanostructures to increase their surface area and electrochemical performance. researchgate.net Common techniques include hydrothermal and solvothermal methods, which can produce nanostructured NiS. researchgate.net However, these methods can be complex and require high temperatures. researchgate.net

Simpler and more scalable methods are being explored. For example, a facile alternate dip-coating method has been used to create porous, nanostructured NiS electrodes at room temperature, achieving a specific capacitance of 1044 F/g. researchgate.net Another approach involves a one-step electrochemical co-deposition of this compound with electrochemically reduced graphene oxide (ERGO), resulting in a porous structure that facilitates charge and ion transport. researchgate.net Binder-free electrodes, where the active material is grown directly on a current collector like nickel foam, are also a promising strategy to improve electrochemical reactions and eliminate issues related to binders. nih.govacs.org

Synergistic Structures with Conductive Substrates (e.g., Graphene, Carbon Foam)

For instance, nickel vanadium sulfide nanoparticles encapsulated on graphene nanosheets have demonstrated a high specific capacitance of 1437 F g⁻¹ at 1 A g⁻¹ and excellent cycling stability. mdpi.com Similarly, nickel-cobalt (B8461503) sulfide/graphene composites prepared via a one-step microwave approach showed a high specific capacitance of 710 F g⁻¹ at 0.5 A g⁻¹. acs.org

Carbon foam and other carbon nanostructures like carbon nanotubes are also used to create hybrid electrodes. researchgate.net These composites leverage the high conductivity and stability of the carbon matrix to enhance the electrochemical performance of the this compound. acs.orgresearchgate.net

Enhancement of Electrochemically Active Sites

Maximizing the number of electrochemically active sites is crucial for improving the performance of this compound electrodes. springerprofessional.de This can be achieved through several strategies, including nanocrystallization and creating defect-rich structures. nih.govspringerprofessional.de Structural defects can act as additional active sites for energy storage. nih.gov

The creation of hierarchical and hollow structures is another effective approach. For example, NiS hierarchical hollow cubes have shown a high specific capacitance of 874.5 F g⁻¹ at 1 A g⁻¹. researchgate.net The unique interconnected flower-like structures of zinc cobalt sulfide on nickel foam also provide pathways for rapid electrolyte ion diffusion. researchgate.net Furthermore, the development of edge site-enriched nickel-cobalt sulfide nanoparticles on graphene frameworks has been shown to have a high electrochemical activity and strong affinity for electrolyte ions, leading to enhanced performance. rsc.org The introduction of sulfur vacancies through defect engineering can also increase intrinsic conductivity and improve active sites for energy storage. yu.ac.kr

Detailed Research Findings

| Material | Application | Capacity | Current Density | Cycle Life |

|---|---|---|---|---|

| NiS nanospheres | Anode | 1402.3 mAh g⁻¹ | 200 mA g⁻¹ | 280 cycles |

| Hierarchical carbon-coated NiS | Anode | 606 mAh g⁻¹ | - | 100 cycles |

| Porous NiS@NSC tubules | Anode | 715.9 mAh g⁻¹ | - | 200th cycle |

| Mesoporous Ni₃S₂ | Anode (SIBs) | 610 mAh g⁻¹ | 0.2 A g⁻¹ | - |

| Mesoporous Ni₃S₂ | Anode (SIBs) | 154 mAh g⁻¹ | 100 A g⁻¹ | 5000 cycles |

| Material | Specific Capacitance | Current Density | Cycling Stability | Energy/Power Density |

|---|---|---|---|---|

| Nanostructured NiS (dip-coating) | 1044 F/g | - | - | - |

| Nickel Vanadium Sulfide/Graphene | 1437 F g⁻¹ | 1 A g⁻¹ | 91.2% after 10000 cycles | 74.7 Wh kg⁻¹ @ 0.8 kW kg⁻¹ |

| Ni₃S₂/Ni₃N/Ni@NVCN | 856.3 C g⁻¹ | 3 A g⁻¹ | 83% after 4000 cycles | - |

| Nickel-Cobalt Sulfide/Graphene | 710 F g⁻¹ | 0.5 A g⁻¹ | 75% after 10000 cycles | 30.29 Wh kg⁻¹ @ 400 W kg⁻¹ |

| NiS Hierarchical Hollow Cubes | 874.5 F g⁻¹ | 1 A g⁻¹ | 90.2% after 3000 cycles | 34.9 Wh kg⁻¹ @ 387.5 W kg⁻¹ |

| Edge Site-Enriched Ni-Co-S/G | 1492 F g⁻¹ | 1 A g⁻¹ | - | 43.3 Wh kg⁻¹ @ 0.8 kW kg⁻¹ |

Hybrid Architectures with Pseudocapacitive Materials

To enhance the energy storage performance of this compound (NiS), researchers frequently develop hybrid architectures that combine NiS with other pseudocapacitive materials. This strategy aims to leverage the synergistic effects between different materials to improve key metrics such as specific capacitance, rate capability, and cycling stability. acs.orgtandfonline.com The primary goal is to overcome the limitations of individual components, such as the poor electrical conductivity or structural instability of some metal sulfides during cycling. nih.gov

These hybrid designs often feature sophisticated nanostructures, such as core-shell arrangements, hierarchical assemblies, or growth on conductive scaffolds like carbon nanotubes or nickel foam. acs.orgmdpi.com A Ni₃S₂/Ni₃N/Ni architecture grown on vertically aligned carbon nanotubes, for example, demonstrated a unique hierarchical structure that led to ultra-high specific capacity and outstanding rate capability. acs.orgnih.gov The combination of different sulfides, such as in a Ni₀.₅Co₀.₅S₂ composite, can also produce superior redox activity and charge storage capacity compared to the single-metal sulfide counterparts. rsc.org These approaches highlight a trend toward complex, multi-component electrodes designed to maximize electrochemical performance. tandfonline.com

Interactive Table: Performance of this compound-Based Hybrid Architectures

| Electrode Material | Specific Capacitance/Capacity | Current Density | Cycling Stability | Reference |

|---|---|---|---|---|

| w-NiS-3D-Nf | 770 F/g | 1.0 A/g | 92.67% retention after 3000 cycles | mdpi.com |

| Ni₃S₂/Ni₃N/Ni@NVCN | 856.3 C/g (240.3 mAh/g) | 3 A/g | 83% retention after 4000 cycles | acs.orgnih.gov |

| Ni₀.₅Co₀.₅S₂ | 1710 C/g | 2 mV/s (scan rate) | 96% retention after 4000 cycles | rsc.org |

| Ni₃S₂/TiN@Co-MOF/NF | 2648.8 F/g | 1 A/g | 88.3% retention after 5000 cycles | mdpi.com |

| CoNi-LDH@NiS@MXCF | 1441.8 F/g | 1 A/g | 95% retention after 20,000 cycles | cityu.edu.hk |

Pseudocapacitive Nature and Redox Reactions

This compound is classified as a pseudocapacitive material, meaning it stores charge through fast and reversible Faradaic redox reactions occurring at or near the electrode surface. mdpi.comwikipedia.org This mechanism is distinct from the electrostatic charge accumulation in electric double-layer capacitors (EDLCs) and allows for significantly higher specific capacitance and energy density. nii.ac.jp The charge storage capability of NiS arises from the multivalent states of nickel, which facilitate electron transfer. mdpi.com

In an alkaline electrolyte, such as potassium hydroxide (B78521) (KOH), the primary redox reaction responsible for the pseudocapacitance of NiS is generally described as:

NiS + OH⁻ ↔ NiSOH + e⁻ mdpi.com

This reaction involves the interaction of hydroxide ions (OH⁻) from the electrolyte with the this compound electrode. mdpi.com Beyond this surface reaction, the fundamental process involves the reversible oxidation and reduction of nickel ions. rsc.org The transition between Ni²⁺ and Ni³⁺ (the Ni²⁺/Ni³⁺ redox couple) is a key contributor to the Faradaic process, which is evident from the distinct redox peaks observed in cyclic voltammetry curves. acs.orgunc.edu The high redox activity of this compound, combined with better electrical conductivity compared to many metal oxides, makes it a promising material for high-performance pseudocapacitors. nih.govnii.ac.jp

Self-Propelled Energy Storage Devices